molecular formula C19H23N3O6S2 B4087473 1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine

1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine

Cat. No. B4087473
M. Wt: 453.5 g/mol
InChI Key: TZYNMBVFRPXWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine, also known as NTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NTS is a piperazine derivative that has two sulfonate groups attached to different aromatic rings, making it a highly polar and water-soluble compound.

Mechanism of Action

The exact mechanism of action of 1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In animal studies, this compound has been shown to have potent anti-tumor and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine is its high water solubility, which makes it easy to dissolve in aqueous solutions and use in various biochemical assays. This compound is also stable under a wide range of pH conditions and temperatures, making it suitable for use in various experimental conditions. However, one of the limitations of this compound is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine. One of the most promising areas of research is the development of new drugs based on the structure of this compound. The anti-tumor and anti-inflammatory activities of this compound make it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Finally, the development of new synthetic methods for the production of this compound could lead to increased availability and lower costs, making it more accessible for use in various scientific research applications.
Conclusion:
In conclusion, this compound, or this compound, is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 1-(3-nitrophenyl)piperazine with 4-(2,3,4-trimethylphenyl)sulfonyl chloride in the presence of a base, followed by reduction with sodium dithionite. This compound has been extensively studied for its potential applications in medicinal chemistry, where it has shown significant anti-inflammatory and anti-tumor activities. The exact mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound, including the development of new drugs, elucidation of the mechanism of action, and the development of new synthetic methods.

Scientific Research Applications

1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown significant potential as a drug candidate for the treatment of various diseases. This compound has been found to have potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.

properties

IUPAC Name

1-(3-nitrophenyl)sulfonyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-14-7-8-19(16(3)15(14)2)30(27,28)21-11-9-20(10-12-21)29(25,26)18-6-4-5-17(13-18)22(23)24/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYNMBVFRPXWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.